1-bromo-6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one
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Overview
Description
1-bromo-6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one is an organic compound with the molecular formula C11H13BrOS2 It is a brominated derivative of benzothiophene, featuring a methylsulfanyl group and two methyl groups on the benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one typically involves the bromination of a precursor benzothiophene derivative. One common method is the bromination of 6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-bromo-6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products Formed
Substitution: Products include azido, thiol, or amine derivatives of the benzothiophene.
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives of the benzothiophene.
Scientific Research Applications
1-bromo-6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-bromo-6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the methylsulfanyl group can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways involved can vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-6,6-dimethyl-3-methylthio-6,7-dihydro-2-benzothiophen-4-one
- 1-Bromo-6,6-dimethyl-3-(methylsulfanyl)-6,7-dihydro-2-benzothiophen-4-one
Uniqueness
1-bromo-6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one is unique due to the presence of both a bromine atom and a methylsulfanyl group on the benzothiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-bromo-6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrOS2/c1-11(2)4-6-8(7(13)5-11)10(14-3)15-9(6)12/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEAGQCULNYHDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(SC(=C2C(=O)C1)SC)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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